molecular formula C17H18N2O2 B1454371 5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid CAS No. 1242932-71-3

5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid

Cat. No.: B1454371
CAS No.: 1242932-71-3
M. Wt: 282.34 g/mol
InChI Key: PWCCEVPOCHQTIB-UHFFFAOYSA-N
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Description

5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid is a complex organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to a pyrroloquinoxaline system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrroloquinoxaline ring, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dicarboxylic acids, while reduction could produce dihydro derivatives.

Mechanism of Action

The mechanism by which 5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of protein kinases or other enzymes involved in cellular signaling pathways . The spirocyclic structure contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid is unique due to its specific combination of a cyclohexane ring and a pyrroloquinoxaline system, which imparts distinct chemical and biological properties compared to other spirocyclic compounds.

Properties

IUPAC Name

spiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-cyclohexane]-1'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16(21)12-7-9-17(10-8-12)15-6-3-11-19(15)14-5-2-1-4-13(14)18-17/h1-6,11-12,18H,7-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCCEVPOCHQTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)C3=CC=CN3C4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid
Reactant of Route 2
5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid
Reactant of Route 3
5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid
Reactant of Route 4
5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid
Reactant of Route 5
5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid
Reactant of Route 6
5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid

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